molecular formula C7H7ClFNO2S B13991542 2-Chloro-6-fluoro-3-methylbenzenesulfonamide

2-Chloro-6-fluoro-3-methylbenzenesulfonamide

Cat. No.: B13991542
M. Wt: 223.65 g/mol
InChI Key: YAVOQKIHNOBLSZ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7ClFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-Chloro-6-fluoro-3-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura coupling: Palladium catalysts and boronic acids are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-fluoro-3-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the sulfonamide group allows it to interact with various biological targets, often through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.65 g/mol

IUPAC Name

2-chloro-6-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C7H7ClFNO2S/c1-4-2-3-5(9)7(6(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

YAVOQKIHNOBLSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)S(=O)(=O)N)Cl

Origin of Product

United States

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